molecular formula C15H11BrN2O2 B2816241 N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-37-5

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2816241
CAS No.: 941969-37-5
M. Wt: 331.169
InChI Key: IGNVPXOLJDQTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule based on the furo[3,2-b]pyridine scaffold, a fused heterocyclic system known for its wide range of pharmacological applications. This compound is of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. The furo[3,2-b]pyridine core is recognized as a key pharmacophore due to its isosterism with privileged structures like benzofurans and azaindoles, and it has demonstrated diverse biological activities including antibiotic, antiviral, antifungal, and anticancer effects . Research on structurally similar carboxamide compounds has shown potent antibacterial activity against clinically isolated drug-resistant bacteria, such as carbapenem-resistant Acinetobacter baumannii (CRAB) and Klebsiella pneumoniae (CRKP) . Furthermore, this class of compounds serves as a versatile precursor in synthetic chemistry. The bromophenyl substituent provides a handle for further structural diversification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships (SAR) . The compound is intended for use in biological screening, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex molecules. All research must be conducted in accordance with applicable laws and regulations. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNVPXOLJDQTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 4-bromoacetophenone with a suitable furan derivative under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. Common reagents used in these reactions include sodium hydroxide, ethanol, and various amine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and cosmetic formulation, supported by comprehensive data and case studies.

Structure

The compound features a furo[3,2-b]pyridine core, which is known for its biological activity. The presence of the bromophenyl group enhances its reactivity and potential for various applications.

Medicinal Chemistry

This compound has been explored for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential applications in drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of furo[3,2-b]pyridine exhibit anticancer properties. A study demonstrated that modifications to the furo[3,2-b]pyridine structure could enhance cytotoxicity against various cancer cell lines. The bromophenyl group may play a critical role in this activity by influencing electronic properties and molecular interactions with biological targets.

Materials Science

The compound's unique structure makes it suitable for use in advanced materials. Its ability to form coordination complexes with metals opens avenues in catalysis and materials synthesis.

Data Table: Coordination Complexes

Complex TypeMetal UsedApplication Area
Bis[N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamidato]PalladiumPalladiumCatalysis in organic reactions
This compound-Copper ComplexCopperAntimicrobial coatings

Cosmetic Formulation

The compound has been investigated for use in cosmetic formulations due to its skin-beneficial properties. Its incorporation into topical products can enhance skin hydration and provide protective effects.

Case Study: Topical Formulation Development

A study focused on formulating a cream containing this compound showed promising results in improving skin hydration and elasticity. The formulation was tested for stability and efficacy using response surface methodology, indicating significant improvements over traditional formulations.

The biological activity of this compound has been documented in several studies:

  • Antimicrobial Properties : Exhibited activity against various bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s furopyridine core distinguishes it from related pyridine- or dihydropyridine-based analogs. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Notable Properties/Activities References
N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Furo[3,2-b]pyridine 5-methyl, 4-bromophenyl carboxamide Potential metal coordination, lipophilicity
4-(4-Bromophenyl)-5-cyano-2-methyl-N-phenyl-6-thioxo-1,6-dihydro-3-pyridinecarboxamide Dihydropyridine 6-thioxo, 5-cyano Enhanced hydrogen bonding, redox activity
N-(4-bromophenyl)maleimide Maleimide 4-bromophenyl MGL inhibition (IC50 = 4.37 μM)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide Dihydropyridine Thioether, 2-furyl Enzyme inhibition potential
Key Observations:
  • Core Structure : The furopyridine core in the target compound offers a rigid, planar structure with electron-rich furan oxygen, contrasting with the flexible dihydropyridine (e.g., ) or maleimide () cores. This rigidity may enhance metal-binding stability in coordination complexes .
  • Halogen Effects : The 4-bromophenyl group increases lipophilicity and may participate in halogen bonding, similar to bromine in N-(4-bromophenyl)maleimide (). However, halogen size (Br vs. F/Cl/I) shows minimal impact on enzyme inhibition in maleimides, suggesting electronic effects dominate over steric factors .
  • Functional Groups: The carboxamide linker in the target compound supports hydrogen bonding, akin to dihydropyridine analogs (). Thioxo (S=O) or cyano groups in analogs () could alter solubility or redox behavior.

Biological Activity

N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁BrN₂O₂
  • Molecular Weight : 331.16 g/mol
  • CAS Number : 941969-37-5

The compound features a furo[3,2-b]pyridine core with a bromophenyl substituent and a carboxamide group, which contribute to its diverse chemical reactivity and potential biological activities .

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation. Its mechanism includes:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting their function. This is particularly relevant in cancer biology where enzyme inhibition can lead to reduced tumor growth.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may interact with microbial targets, inhibiting their growth and proliferation .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicates that the compound may inhibit cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. Specific pathways affected include those related to the regulation of cyclins and cyclin-dependent kinases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Against Bacteria : In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via caspase activation .
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µM)
AnticancerMCF-7 (breast cancer)Inhibition of cell viability>10
AntimicrobialStaphylococcus aureusMinimum inhibitory concentration32
AntimicrobialEscherichia coliMinimum inhibitory concentration32

Q & A

Q. Advanced

  • Target identification : Use SPR (surface plasmon resonance) to screen binding to bacterial enzymes (e.g., Staphylococcus aureus FabI) .
  • Metabolic profiling : LC-MS tracks metabolite changes in Trypanosoma brucei treated with the compound (IC50 = 1.13 μM) .
  • Gene knockout studies : CRISPR-Cas9 validates target essentiality (e.g., acetylcholinesterase inhibition in Alzheimer’s models) .

How is structure-activity relationship (SAR) analysis conducted to enhance antiparasitic potency?

Q. Advanced

  • Analog synthesis : Replace bromophenyl with fluorophenyl or methoxy groups to assess steric/electronic effects .
  • Biological testing : Compare IC50 values against T. brucei rhodesiense (e.g., bromophenyl vs. chlorophenyl analogs show 10-fold potency differences) .
  • Computational docking : AutoDock Vina predicts binding to trypanothione reductase (ΔG < -9 kcal/mol) .

What role does computational modeling play in predicting reactivity or bioactivity?

Q. Advanced

  • DFT calculations : Gaussian 09 evaluates HOMO/LUMO orbitals to predict sites for electrophilic substitution (e.g., bromophenyl group’s electron-withdrawing effect) .
  • MD simulations : GROMACS models ligand-protein stability (e.g., 100 ns simulations for VEGFR2 binding) .
  • ADMET prediction : SwissADME estimates logP (2.5) and bioavailability (70%) to prioritize analogs .

How can contradictions in spectral or bioactivity data be resolved?

Q. Advanced

  • Data triangulation : Cross-validate NMR with X-ray structures (e.g., Pd(II) complex crystallizes in P21/c space group, confirming bidentate coordination) .
  • Dose-response curves : Replicate enzyme inhibition assays (e.g., urease IC50) under standardized conditions (pH 7.4, 37°C) .
  • Meta-analysis : Compare with structurally similar compounds (e.g., furopyridine vs. thienopyridine derivatives) to identify outliers .

What methodologies elucidate coordination chemistry with transition metals like Pd(II)?

Q. Advanced

  • Synthesis of Pd complexes : React the ligand with K2PdCl4 in DCM under reflux to form [Pd(L)2] complexes (42% yield) .
  • X-ray crystallography : Monoclinic Pd1 (space group P21/c) confirms square-planar geometry with N,N’-bidentate binding .
  • Cyclic voltammetry : Redox peaks at -0.5 V (PdII/PdI) indicate catalytic potential in cross-coupling reactions .

How is X-ray crystallography applied to confirm molecular conformation?

Q. Advanced

  • Crystal growth : Vapor diffusion in DCM/hexane yields diffraction-quality crystals (0.2 × 0.2 × 0.1 mm³) .
  • Data collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structures .
  • Mercury CSD analysis : Compare torsion angles with Cambridge Structural Database entries to validate conformation .

What experimental approaches identify enzymatic inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Michaelis-Menten plots (Km, Vmax) differentiate competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH = -12 kcal/mol) for AChE inhibition .
  • Fluorescence quenching : Tryptophan emission shifts (λmax = 340 nm) confirm ligand binding to enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.